molecular formula C24H23N3O4S2 B2357506 ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 877618-61-6

ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2357506
CAS No.: 877618-61-6
M. Wt: 481.59
InChI Key: CFLZQBPFVKFBNC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl substituent at position 3 and a sulfanyl acetamido benzoate moiety at position 2. The thienopyrimidinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The compound’s synthesis likely involves condensation reactions to form the pyrimidinone ring, followed by functionalization with benzyl and sulfanyl acetamido groups.

Properties

IUPAC Name

ethyl 2-[[2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-2-31-23(30)17-10-6-7-11-18(17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLZQBPFVKFBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Thioacetylation: The thioacetyl group is introduced by reacting the intermediate with thioacetic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Benzyl halides, thioacetic acid derivatives

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at Position 3: Benzyl vs. Methyl

The most direct analog is ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (C280-1113) . Key differences include:

Property Target Compound (Benzyl) C280-1113 (Methyl)
Molecular Formula C₂₃H₂₁N₃O₄S₂ C₁₈H₁₉N₃O₄S₂
Molecular Weight 475.56 g/mol 405.49 g/mol
Substituent (Position 3) Benzyl Methyl
Calculated logP ~3.5 (estimated) ~2.8 (estimated)
  • The methyl analog’s lower logP suggests better aqueous solubility, which may improve bioavailability but reduce membrane permeability .

Heterocyclic Core Variation: Thieno vs. Pyrido Pyrimidinones

A structurally distinct analog is 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride , which replaces the thieno ring with a pyrido system.

Property Target Compound (Thieno Core) Pyrido Analog
Core Structure Thieno[3,2-d]pyrimidinone Pyrido[4,3-d]pyrimidinone
Substituents Benzyl (position 3) 6-Benzyl, dichlorophenyl
Molecular Formula C₂₃H₂₁N₃O₄S₂ C₂₂H₂₁Cl₃N₄O₂
Molecular Weight 475.56 g/mol 511.86 g/mol
Calculated logP ~3.5 ~4.0 (Cl atoms)
  • Electronic and Steric Effects: The pyrido core introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.

Functional Group Comparison: Sulfanyl Acetamido vs. Oxadiazole

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one differ in core and functional groups but share substituted aromatic motifs.

Property Target Compound Benzo[b]oxazinone Analog
Core Structure Thienopyrimidinone Benzo[b][1,4]oxazin-3-one
Key Functional Groups Sulfanyl acetamido Oxadiazole, amino pyrimidine
Synthesis Method Condensation with thiourea Cs₂CO₃-mediated coupling
  • Synthetic Flexibility: The target compound’s sulfanyl acetamido group allows for nucleophilic substitution reactions, whereas oxadiazole formation in the benzo[b]oxazinone analog requires oxidative cyclization .

Physicochemical and Pharmacokinetic Considerations

  • Stability : The ethyl ester may undergo hydrolysis in vivo to a carboxylic acid, altering bioavailability.

Biological Activity

Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the thienopyrimidine class. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24N2O3S2
  • Molecular Weight : 428.6 g/mol
  • IUPAC Name : Ethyl 2-[(4-benzyl-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

The compound features a thienopyrimidine core structure that is known for its diverse biological activities.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It can interact with various receptors in the body, potentially modulating signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of thienopyrimidines showed potent antimicrobial activities against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

StudyFindings
Walid Fayad et al., 2019 Identified novel anticancer compounds through drug library screening on multicellular spheroids. Ethyl derivatives showed significant cytotoxicity against cancer cell lines.

Case Studies

  • In Vitro Studies : Compounds similar to ethyl 2-[2-({3-benzyl-4-oxo...}] were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent reduction in cell viability.
  • Molecular Docking Simulations : Simulations have shown that the compound binds effectively to target proteins involved in cancer progression and inflammation pathways.

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